molecular formula C12H10ClNO4 B5910606 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B5910606
M. Wt: 267.66 g/mol
InChI Key: AVOBVRWKWQPIIZ-UHFFFAOYSA-N
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Description

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, which is substituted with a chloro group, a hydroxy group, a methyl group, and an acetamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted coumarin derivatives with potential biological activities.

Scientific Research Applications

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The hydroxy and acetamide groups enable the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The chloro group contributes to its lipophilicity, facilitating its penetration through cell membranes. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological activities.

Properties

IUPAC Name

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-5-6-2-8(13)9(15)4-10(6)18-12(17)7(5)3-11(14)16/h2,4,15H,3H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOBVRWKWQPIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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